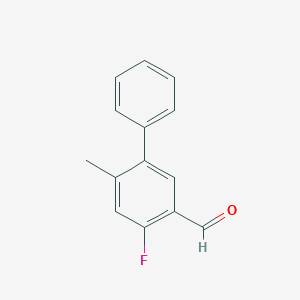

2-Fluoro-4-methyl-5-phenylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-5-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10-7-14(15)12(9-16)8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFDTKCQBSLXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC=CC=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Fluoro 4 Methyl 5 Phenylbenzaldehyde

Retrosynthetic Disconnections and Strategic Planning for a Tri-Substituted Benzaldehyde (B42025) Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For 2-Fluoro-4-methyl-5-phenylbenzaldehyde, several disconnections can be envisioned, each leading to a different synthetic strategy. The primary challenge lies in the controlled introduction of the four functionalities onto the benzene (B151609) ring in the correct positions.

Key retrosynthetic disconnections for this compound could involve:

Formylation as the final step: This strategy would involve constructing the 1-fluoro-3-methyl-4-phenylbenzene core first, followed by the introduction of the aldehyde group. This approach is attractive as numerous methods exist for the formylation of aromatic rings.

Phenyl group installation as a late-stage functionalization: A pre-functionalized 2-fluoro-4-methylbenzaldehyde (B137498) could be synthesized, followed by a cross-coupling reaction to introduce the phenyl group. This relies on the ability to selectively functionalize the C5 position.

Building the ring from acyclic precursors: While more complex, constructing the substituted benzene ring from smaller, acyclic fragments could also be a viable, albeit less common, approach. nih.gov

Targeted Synthetic Routes

Based on the retrosynthetic analysis, several targeted synthetic routes can be proposed, each employing a specific set of reactions to introduce the required functional groups.

Selective Fluorination Strategies in Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods. For a molecule like this compound, achieving regioselective fluorination is paramount.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for the electrophilic fluorination of aromatic compounds. Theoretical studies suggest that the reaction can proceed via a single-electron transfer (SET) mechanism. rsc.org The regioselectivity of this reaction is influenced by the electronic properties of the substituents already on the ring.

Nucleophilic Aromatic Substitution (SNA_r): If a suitable precursor with a good leaving group (e.g., nitro or chloro) at the desired position is available, nucleophilic aromatic substitution with a fluoride (B91410) source (e.g., KF, CsF) can be an effective method.

Sandmeyer-type Reactions: Diazotization of an appropriately substituted aniline (B41778) followed by treatment with a fluoride source (e.g., HBF₄, Schiemann reaction) is a classical yet reliable method for introducing fluorine.

Late-Stage Fluorination: Recent advances have focused on the late-stage fluorination of complex molecules, often involving the conversion of other functional groups, such as aryl sulfonium (B1226848) salts, into aryl fluorides. researchgate.netnih.gov This can be particularly useful for introducing fluorine at a late step in the synthesis, including for the preparation of radiolabeled compounds. researchgate.netnih.gov

The choice of fluorination method will depend on the specific substrate and the desired regiochemical outcome. rsc.orgacs.org

Regioselective Introduction of the Methyl Group via Directed Metalation or Coupling Reactions

The regioselective introduction of a methyl group onto a polysubstituted benzene ring can be challenging.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring to a specific ortho position by an organolithium reagent. numberanalytics.comorganic-chemistry.orgwikipedia.org The resulting aryllithium species can then be quenched with an electrophilic methylating agent, such as methyl iodide, to install the methyl group with high regioselectivity. youtube.com The DMG, which can be a variety of functional groups containing a heteroatom, coordinates to the lithium, facilitating the deprotonation of the adjacent proton. baranlab.org

Friedel-Crafts Alkylation: While a classic method for introducing alkyl groups, Friedel-Crafts alkylation on a highly substituted and potentially deactivated ring can suffer from poor regioselectivity and the possibility of polyalkylation.

Cross-Coupling Reactions: If a suitable halo-substituted precursor is available, a methyl group can be introduced via transition-metal-catalyzed cross-coupling reactions. For instance, a Negishi coupling using an organozinc reagent or a Suzuki-Miyaura coupling with a methylboronic acid derivative could be employed. wikipedia.orgacs.org A one-pot reduction/cross-coupling procedure has also been developed for the synthesis of alkyl-substituted benzaldehydes. rug.nlresearchgate.net

| Method | Description | Key Reagents | Advantages | Limitations |

| Directed Ortho-Metalation (DoM) | A directing group guides lithiation to the ortho position, followed by reaction with a methyl electrophile. numberanalytics.comorganic-chemistry.orgwikipedia.org | Organolithium reagent (e.g., n-BuLi), Methyl iodide youtube.com | High regioselectivity. baranlab.org | Requires a suitable directing group. |

| Friedel-Crafts Alkylation | Electrophilic substitution using a methyl halide and a Lewis acid catalyst. | Methyl halide (e.g., CH₃Cl), Lewis acid (e.g., AlCl₃) | Simple procedure. | Poor regioselectivity, risk of polyalkylation. |

| Cross-Coupling Reactions | Coupling of a halo-aromatic with a methyl-organometallic reagent catalyzed by a transition metal. wikipedia.orgacs.org | Methylboronic acid (Suzuki), Methylzinc reagent (Negishi), Palladium catalyst | Good functional group tolerance. | Requires a pre-functionalized halo-aromatic. |

| One-pot Reduction/Cross-Coupling | A two-step, one-pot procedure involving reduction of a Weinreb amide followed by cross-coupling. rug.nlresearchgate.net | DIBAL-H, Organolithium reagent, Palladium catalyst rug.nl | Efficient one-pot synthesis. researchgate.net | Scope may be limited by substrate. |

Phenyl Group Incorporation via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and are ideal for introducing the phenyl group in the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., phenylboronic acid or a phenylboronic ester) with an aryl halide or triflate. libretexts.orgyonedalabs.com It is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. youtube.comorganic-chemistry.org The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. yonedalabs.comyoutube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an aryl halide or triflate in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron compounds but can be less tolerant of certain functional groups. youtube.com This method is highly effective for the formation of biaryl compounds. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Phenylboronic acid or ester libretexts.org | Palladium complex yonedalabs.com | Mild conditions, high functional group tolerance, commercially available reagents. youtube.comorganic-chemistry.org |

| Negishi | Phenylzinc halide wikipedia.org | Palladium or Nickel complex wikipedia.org | High reactivity, effective for biaryl synthesis. organic-chemistry.org |

Formylation Techniques for Aromatic Aldehyde Synthesis (e.g., Vilsmeier-Haack, Gattermann-Koch, organometallic approaches)

The final step in many synthetic strategies towards this compound is the introduction of the aldehyde (formyl) group. Several classic and modern methods are available for this transformation. wikipedia.org

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. jk-sci.comnrochemistry.comwikipedia.org The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aromatic compound attacks the electrophilic Vilsmeier reagent. youtube.comorganic-chemistry.org The regioselectivity is often directed to the less sterically hindered position. jk-sci.comnrochemistry.com

Gattermann-Koch Reaction: This method introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. byjus.comtestbook.com The reaction generates a formyl cation (HCO⁺) in situ, which then acts as the electrophile. vedantu.com However, this reaction is generally not applicable to phenols and phenol (B47542) ethers. byjus.comtestbook.com

Organometallic Approaches: Formylation can also be achieved by reacting an organometallic intermediate, such as an aryllithium or Grignard reagent, with a formylating agent. libretexts.org Common formylating agents include DMF, N-formylpiperidine, and N-formylcarbazole. thieme-connect.comtcichemicals.com This approach offers high regioselectivity as the position of formylation is determined by the initial metalation step.

| Formylation Method | Reagents | Mechanism | Applicability |

| Vilsmeier-Haack | DMF, POCl₃ jk-sci.comnrochemistry.com | Electrophilic aromatic substitution with Vilsmeier reagent. wikipedia.orgyoutube.comorganic-chemistry.org | Electron-rich aromatic rings. jk-sci.comwikipedia.org |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl testbook.com | Electrophilic aromatic substitution with in situ generated formyl cation. vedantu.com | Benzene and its derivatives; not for phenols/phenol ethers. byjus.comtestbook.comthermofisher.com |

| Organometallic Approach | Organolithium/Grignard reagent, Formylating agent (e.g., DMF) libretexts.org | Nucleophilic attack of organometallic on formylating agent. thieme-connect.comtcichemicals.com | Position of formylation is pre-determined by metalation. |

Catalytic Approaches in the Preparation of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from various catalytic strategies.

Transition-metal catalysis is central to many of the key bond-forming steps discussed previously, particularly the cross-coupling reactions for installing the phenyl group. nih.gov Palladium catalysts are the workhorses for Suzuki-Miyaura and Negishi couplings, and the choice of ligand can have a profound impact on the reaction's efficiency and substrate scope. wikipedia.orgacs.orgyonedalabs.comchinesechemsoc.orgresearchgate.net

Furthermore, catalytic C-H functionalization is an emerging field that offers the potential for more direct and atom-economical synthetic routes. nih.govacs.orgresearchgate.net For instance, a palladium-catalyzed ortho-C-H hydroxylation of benzaldehydes using a transient directing group has been reported. acs.org While not directly applicable to the synthesis of the target molecule, it highlights the potential for developing catalytic C-H functionalization methods for introducing the other substituents. Ruthenium-catalyzed reactions have also been explored for the synthesis of highly substituted benzenes. nih.gov The development of novel catalysts and catalytic systems will undoubtedly continue to provide more elegant and efficient pathways for the synthesis of complex molecules like this compound. nih.govresearchgate.net

Transition Metal-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds has become a highly effective strategy for creating complex organic molecules due to its efficiency. acs.org This approach avoids the pre-functionalization of starting materials, thus reducing steps and waste. For a molecule like this compound, transition-metal catalysis offers powerful tools for the regioselective formation of C-C and C-heteroatom bonds. rsc.org

The aldehyde group itself can act as a directing group, guiding a metal catalyst to functionalize the C-H bond at the ortho position (the position next to the aldehyde). nih.govresearchgate.net This is often achieved through the formation of a transient imine with an amine co-catalyst or directing group, which then coordinates to the metal center. nih.gov This strategy has been successfully employed in palladium- and iridium-catalyzed reactions. nih.govnih.govresearchgate.net

Palladium-Catalyzed C-H Arylation: Palladium catalysis is a well-established method for C-H arylation. researchgate.netresearchgate.net In the context of benzaldehydes, a Pd(II)-catalyzed ortho-arylation using a transient auxiliary like 2-(methylsulfinyl)aniline has been developed. nih.gov This approach is compatible with a wide array of benzaldehydes and aryl iodides. nih.gov For a precursor to the target molecule, such as 2-fluoro-4-methylbenzaldehyde, this methodology could potentially be used to introduce the phenyl group at the 5-position.

Iridium- and Rhodium-Catalyzed Reactions: Iridium(III) and Rhodium(III) catalysts have also shown great utility in the C-H functionalization of benzaldehydes. acs.orgresearchgate.net For instance, iridium(III)-catalyzed C-H amidation can introduce nitrogen-containing functional groups ortho to the aldehyde. researchgate.net While not directly forming the target molecule, this demonstrates the principle of using the aldehyde group to direct functionalization on the aromatic ring. These catalysts, often paired with a silver co-catalyst, can facilitate reactions under relatively mild conditions. acs.org

Below is a table summarizing representative conditions for transition metal-catalyzed C-H functionalization of benzaldehydes, which could be conceptually applied to the synthesis of this compound or its precursors.

| Catalyst System | Reaction Type | Substrate Example | Key Conditions | Yield | Reference |

| Pd(OAc)₂ / 2-(methylsulfinyl)aniline | ortho-Arylation | Benzaldehydes | Aryl iodide, Ag₂CO₃, PivOH, DCE, 100 °C | Broadly applicable | nih.gov |

| [IrCpCl₂]₂ / AgNTf₂ | ortho-Amidation | Benzaldehydes | N-Ts imine, Sulfonyl azide, DCE, 60 °C | Up to 95% | acs.org |

| [RhCpCl₂]₂ / AgSbF₆ | C-H Alkynylation | Benzaldehydes | Hypervalent iodine-alkyne, DCE, 80 °C | Good to excellent | acs.org |

This table presents generalized conditions for the functionalization of benzaldehydes and serves as a conceptual framework.

Organocatalytic Systems for Benzaldehyde Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in synthesis, often providing excellent stereoselectivity without the need for metal catalysts. For aldehydes, two primary modes of activation are enamine and iminium ion catalysis. acs.orgnih.gov

Enamine Catalysis for α-Functionalization: Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are highly effective organocatalysts for the α-functionalization of aldehydes through the formation of a nucleophilic enamine intermediate. acs.orgnih.govacs.orgnih.govcapes.gov.br This strategy allows for the stereoselective introduction of a wide range of substituents (C, N, F, Br, S) at the carbon adjacent to the aldehyde group. acs.orgnih.gov While this compound is an aromatic aldehyde and lacks an α-carbon on the ring, this methodology is fundamental to the functionalization of aliphatic aldehydes and demonstrates the versatility of organocatalysis. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes (NHCs) are another major class of organocatalysts. scripps.edu They are known for their ability to induce "umpolung" or reverse polarity of the aldehyde carbonyl group, turning it into a nucleophilic species known as a Breslow intermediate. rsc.orgnih.gov This transformation is central to reactions like the benzoin (B196080) condensation. nih.govacs.org While the use of NHCs is more common for aromatic aldehydes, challenges exist compared to aliphatic aldehydes due to differences in electrophilicity and acidity. rsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism and stereoselectivity of NHC-catalyzed transformations involving benzaldehyde. nih.gov

The following table outlines general organocatalytic systems applicable to aldehyde functionalization.

| Catalyst Type | Reaction | Aldehyde Type | Key Features | Reference |

| Diarylprolinol silyl ether | α-Functionalization | Saturated Aldehydes | High enantioselectivity for C-C, C-N, C-X bond formation. | acs.orgnih.gov |

| N-Heterocyclic Carbene (NHC) | Benzoin Condensation | Aromatic Aldehydes | Umpolung of carbonyl reactivity via Breslow intermediate. | nih.govacs.org |

Sustainable and Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of safer chemicals, are increasingly integrated into synthetic planning. solubilityofthings.comindianchemicalsociety.comacs.orgrroij.com

Solvent Selection and Solvent-Free Methodologies

A key principle of green chemistry is to minimize or eliminate the use of hazardous solvents. indianchemicalsociety.com Many classical reactions are being redesigned to work in safer media like water or under solvent-free conditions. indianchemicalsociety.com

Solvent-Free Condensation Reactions: The Knoevenagel and Claisen-Schmidt condensations, which are fundamental C-C bond-forming reactions involving aldehydes, have been successfully adapted to solvent-free conditions. tandfonline.comtue.nlresearchgate.nettue.nlresearchgate.net For instance, the Knoevenagel condensation of various benzaldehydes with malonic acid can be performed by grinding the reagents together, often with a benign catalyst like ammonium (B1175870) bicarbonate, avoiding toxic solvents like pyridine. tandfonline.comtue.nlresearchgate.net This method provides good to excellent conversion rates for a range of substituted benzaldehydes. tandfonline.comtue.nl Similarly, solvent-free aldol (B89426) condensations to produce chalcones can be achieved by grinding a benzaldehyde derivative with an acetophenone (B1666503) and a solid base like sodium hydroxide. nih.gov These solvent-free approaches simplify work-up, reduce waste, and are highly atom-economical. researchgate.net

| Reaction Type | Reactants | Catalyst | Conditions | Outcome | Reference |

| Knoevenagel Condensation | Benzaldehydes, Malonic Acid | Ammonium Bicarbonate | Solvent-free, 90 °C, 2 h | High conversion to cinnamic acids | tandfonline.comtue.nl |

| Aldol Condensation | Benzaldehydes, Acetophenones | NaOH (solid) | Solvent-free, grinding | High yield of chalcones | nih.gov |

Energy-Efficient Reaction Conditions (e.g., Microwave-Assisted Synthesis)

Minimizing energy consumption is another core tenet of green chemistry. solubilityofthings.com Microwave-assisted synthesis has become a popular technique for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ugm.ac.idsemanticscholar.org

Microwave irradiation has been successfully applied to a variety of reactions involving benzaldehyde derivatives. readarticle.orgresearchgate.net The Claisen-Schmidt condensation to form chalcones, for example, can be completed in minutes under microwave heating, compared to many hours with conventional methods. frontiersin.orgmdpi.comscholarsresearchlibrary.comresearchgate.net Reactions are often performed at temperatures between 40-100°C. mdpi.comnih.gov This rapid and efficient heating makes microwave synthesis a highly attractive, energy-efficient option for producing libraries of compounds or for optimizing reaction conditions. frontiersin.org

The table below compares conventional and microwave-assisted methods for the synthesis of chalcones, highlighting the significant reduction in reaction time.

| Substrates | Method | Catalyst/Solvent | Time | Yield | Reference |

| Acetylferrocene + Benzaldehydes | Conventional | 5% ethanolic KOH | 10–40 h | 71–87% | frontiersin.org |

| Acetylferrocene + Benzaldehydes | Microwave | 5% ethanolic KOH | 1–5 min | 78–92% | frontiersin.org |

| 4-Morpholinoacetophenone + Benzaldehydes | Conventional | 40% NaOH | Specified in source | - | mdpi.com |

| 4-Morpholinoacetophenone + Benzaldehydes | Microwave | 5% ethanolic NaOH | 1–2 min | High | mdpi.com |

| Benzaldehyde + Cyclohexanone | Stirring | NaOH / Methanol (B129727) | 120 min | Lower | semanticscholar.org |

| Benzaldehyde + Cyclohexanone | Microwave | NaOH / Methanol | 2 min | 98% | semanticscholar.org |

Advanced Reactivity Profiles and Derivatization Pathways of 2 Fluoro 4 Methyl 5 Phenylbenzaldehyde

Chemical Transformations at the Aldehyde Moiety

The aldehyde group is a primary site for a multitude of chemical reactions, serving as an electrophilic center for nucleophilic attack and a key participant in condensation and redox reactions.

The condensation of the aldehyde group of 2-Fluoro-4-methyl-5-phenylbenzaldehyde with various nitrogen-based nucleophiles is a cornerstone for the synthesis of a wide array of nitrogen-containing heterocycles. These reactions typically proceed via a nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final C=N double-bonded product. nih.gov

Imine, Oxime, and Hydrazone Formation: The reaction of this compound with primary amines, hydroxylamines, and hydrazines, respectively, provides a direct route to the corresponding imines (Schiff bases), oximes, and hydrazones. researchgate.netresearchgate.netbohrium.com These reactions are often reversible and can be catalyzed by either acid or base. nih.gov The resulting products are valuable in their own right or can serve as intermediates for further transformations. For instance, hydrazones are key precursors for the synthesis of pyrazoles and other heterocyclic systems. researchgate.netbohrium.com

Pyrazoline Synthesis: Pyrazolines, five-membered heterocyclic compounds with significant pharmacological interest, can be synthesized from this compound. researchgate.neteurjchem.com A common pathway involves an initial Claisen-Schmidt condensation with an acetophenone (B1666503) to form an α,β-unsaturated ketone (a chalcone). Subsequent cyclocondensation of this chalcone (B49325) intermediate with hydrazine (B178648) or its derivatives (like phenylhydrazine) in a suitable solvent such as ethanol (B145695), often with acid catalysis, yields the corresponding pyrazoline derivative. researchgate.netresearchgate.net

Pyrimidine (B1678525) Synthesis: Similarly, pyrimidine derivatives can be accessed from the chalcone derived from this compound. The reaction of the α,β-unsaturated ketone intermediate with urea (B33335) or thiourea (B124793) under basic or acidic conditions leads to the formation of the six-membered dihydropyrimidine (B8664642) or dihydropyrimidinethione ring. researchgate.neteurjchem.com These can then be aromatized to the final pyrimidine products.

Table 1: Heterocycle Synthesis from this compound

| Reactant | Product Class | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Acid or base catalysis, often in an organic solvent with removal of water. |

| Hydroxylamine (NH₂OH) | Oxime | Typically performed in a buffered solution or with a mild base like sodium acetate. |

| Hydrazine (N₂H₄) | Hydrazone | Reaction in a polar solvent like ethanol, sometimes with acid catalysis. |

| Chalcone + Hydrazine | Pyrazoline | Reflux in ethanol with a catalytic amount of acid (e.g., HCl). researchgate.net |

| Chalcone + Urea/Thiourea | Pyrimidine | Reaction in a suitable solvent with a base or acid catalyst. researchgate.neteurjchem.com |

The aldehyde functionality is central to several classic C-C bond-forming reactions, enabling the extension of the carbon skeleton and the synthesis of alkenes.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde group of this compound into an alkene. This reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. researchgate.net The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This reagent is generally more nucleophilic than a corresponding phosphonium ylide. A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed. When reacting with aromatic aldehydes like this compound, the HWE reaction typically shows high selectivity for the formation of the (E)-alkene. wikipedia.org

Knoevenagel Condensation: This condensation involves the reaction of this compound with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or malononitrile), catalyzed by a weak base such as an amine. The reaction proceeds through a nucleophilic addition followed by dehydration to yield a C=C double bond, providing a route to various functionalized alkenes and precursors for other synthetic targets.

The aldehyde group exists in an intermediate oxidation state, allowing for straightforward conversion to both carboxylic acids and primary alcohols.

Oxidation: this compound can be readily oxidized to the corresponding 2-Fluoro-4-methyl-5-phenylbenzoic acid . A variety of oxidizing agents can accomplish this transformation. A mild and efficient method involves the use of sodium chlorite (B76162) (NaClO₂) with a scavenger like sulfamic acid in an aqueous solvent system. nih.gov Other common reagents include potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants.

Reduction: The reduction of the aldehyde yields the corresponding primary alcohol, (2-Fluoro-4-methyl-5-phenyl)methanol . This is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and mild choice for this conversion. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less chemoselective.

Aromatic Ring Functionalization and Substitution Chemistry

The substituted benzene (B151609) ring of this compound presents opportunities for further functionalization, although the directing effects of the existing substituents must be considered.

Electrophilic Aromatic Substitution (EAS): The reactivity of the ring towards electrophiles is governed by the combined electronic effects of its four substituents. The aldehyde (-CHO) and fluoro (-F) groups are deactivating, while the methyl (-CH₃) group is activating. The phenyl group is also generally activating. The directing effects are as follows:

Aldehyde (-CHO): Strong deactivator, meta-directing.

Fluoro (-F): Deactivator (due to induction), ortho, para-directing (due to resonance).

Methyl (-CH₃): Activator, ortho, para-directing.

Phenyl (-C₆H₅): Activator, ortho, para-directing. The single available position on the ring is at C-6, which is ortho to the powerfully meta-directing aldehyde group. Therefore, electrophilic substitution at this position is generally disfavored and would require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing fluoro and aldehyde groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. nih.gov The fluorine atom at the C-2 position is activated by the para aldehyde group and is the most likely site for substitution by a strong nucleophile. For SNAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (like fluoride). nih.govacgpubs.org Reactions with nucleophiles such as methoxide, amines, or thiolates could potentially displace the fluoride (B91410), especially under elevated temperatures.

A more advanced and selective method for functionalizing the aromatic ring is through transition-metal-catalyzed C-H activation. Specifically, the C-H bond ortho to the aldehyde group (at the C-6 position) can be targeted using a transient directing group strategy. nih.govresearchgate.net

This approach involves the in situ formation of a reversible imine bond between the aldehyde of this compound and a catalytic amount of an amino-containing molecule, such as an amino acid or an orthanilic acid. nih.govnsf.gov This newly formed imine acts as a directing group, coordinating to a metal catalyst (e.g., Palladium(II) or Iridium(III)) and positioning it in close proximity to the C-H bond at the C-6 position. This facilitates selective C-H cleavage and subsequent functionalization. nih.govresearchgate.net This strategy enables a variety of transformations that would be difficult to achieve via traditional electrophilic substitution, including:

Arylation

Halogenation (chlorination, bromination)

Amidation

Methylation

Fluorination

This method is particularly powerful as it avoids the need for stoichiometric installation and removal of a directing group, making the synthetic sequence more efficient. nsf.govnih.gov The use of transient directing groups can override other potential coordinating sites, offering high regioselectivity for the ortho position. researchgate.net

Table 2: Summary of C-H Functionalization at the C-6 Position

| Transformation | Catalyst System (General) | Transient Directing Group (Example) |

|---|---|---|

| Arylation | Pd(II) catalyst | Amino Acid |

| Chlorination/Bromination | Pd(II) catalyst | Amino Acid |

| Amidation | Ir(III) catalyst | Amino Acid |

| Methylation/Fluorination | Pd(II) catalyst | Orthanilic Acid nsf.gov |

Selective Halogenation and Nitro-Substitution Reactions

The introduction of additional halogen atoms or a nitro group onto the this compound scaffold is governed by the cumulative directing effects of the existing substituents. The aldehyde group (-CHO) is a meta-directing deactivator, while the fluorine atom is a deactivating but ortho, para-director. The methyl group (-CH3) is a weak activator and ortho, para-director, and the phenyl group (-C6H5) is also an ortho, para-director.

In electrophilic aromatic substitution reactions, the position of attack is a result of the combined influence of these groups. The phenyl group, being a significant activating group, strongly directs incoming electrophiles to its ortho and para positions. stackexchange.compearson.com However, in this specific molecule, the substitution is on the already substituted benzene ring.

For nitro-substitution , studies on related compounds such as 2-fluorotoluene (B1218778) show a high selectivity for the introduction of the nitro group at the position para to the fluorine atom. publish.csiro.aursc.org In the case of this compound, the available position for substitution is C6. The directing effects of the substituents can be analyzed as follows:

Fluorine (at C2): Ortho, para-directing. Directs to C3 (blocked) and C5 (blocked).

Methyl (at C4): Ortho, para-directing. Directs to C3 (blocked) and C5 (blocked).

Phenyl (at C5): Ortho, para-directing. Directs to C4 (blocked) and C6.

Aldehyde (at C1): Meta-directing. Directs to C3 (blocked) and C5 (blocked).

Considering these directing effects, the most probable position for electrophilic attack is the C6 position, which is para to the phenyl group and ortho to the fluorine atom. Nitration of biphenyl (B1667301) itself often results in a significant proportion of the ortho-nitro isomer, sometimes even favoring it over the para isomer depending on the reaction conditions. stackexchange.comrsc.org

| Reagent/Catalyst | Predicted Major Product | Reference |

| HNO₃/H₂SO₄ | 2-Fluoro-4-methyl-6-nitro-5-phenylbenzaldehyde | publish.csiro.aursc.org |

For selective halogenation , such as bromination, the regioselectivity is also expected to be directed to the C6 position due to the same interplay of substituent effects.

| Reagent/Catalyst | Predicted Major Product | Reference |

| Br₂/FeBr₃ | 6-Bromo-2-fluoro-4-methyl-5-phenylbenzaldehyde |

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups on the aromatic ring of this compound introduces challenges and opportunities in terms of chemo- and regioselectivity. The aldehyde group, being susceptible to both oxidation and reduction, as well as nucleophilic attack, must be considered when planning further transformations.

The directing effects of substituents in electrophilic aromatic substitution are a key aspect of regioselectivity. The phenyl group is known to be an ortho, para-director, activating these positions towards electrophilic attack. stackexchange.compearson.com In a competition reaction, the relative rates of substitution are influenced by the activating and deactivating nature of the substituents present. For instance, a methyl group activates the ring, making it more reactive than benzene, while a halogen deactivates it. libretexts.orglumenlearning.com

In the context of this compound, the position most activated towards electrophilic substitution is C6. This is due to the strong para-directing effect of the phenyl group at C5. While the fluorine at C2 and the methyl at C4 also exert directing effects, their influence is likely secondary to the phenyl group in determining the primary site of substitution on the available C6 position.

Research on the nitration of substituted biphenyls has shown that the reaction can be highly regioselective, though ipso-nitration (substitution at a position already bearing a substituent) has been observed in some ethyl-substituted systems but not typically with phenyl groups themselves under standard nitrating conditions. publish.csiro.au The conditions for nitration, such as the specific nitrating agent and solvent, can also influence the ortho-to-para product ratio in biphenyl systems. rsc.org

The following table summarizes the predicted regiochemical outcome of electrophilic substitution on this compound based on the analysis of directing group effects.

| Electrophile (E⁺) | Predicted Position of Substitution | Dominant Directing Influence |

| NO₂⁺ | C6 | Phenyl (para-directing) |

| Br⁺ | C6 | Phenyl (para-directing) |

| SO₃ | C6 | Phenyl (para-directing) |

It is important to note that while these predictions are based on established principles of organic chemistry, the actual experimental outcomes may vary depending on the specific reaction conditions employed. The steric hindrance from the adjacent methyl group and the electronic influence of the aldehyde could also play a role in modulating the reactivity and selectivity.

Sophisticated Spectroscopic and Crystallographic Elucidation of 2 Fluoro 4 Methyl 5 Phenylbenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of organic molecules. For 2-fluoro-4-methyl-5-phenylbenzaldehyde, NMR studies provide critical insights into its conformational preferences, the electronic effects of its substituents, and its behavior in different chemical environments.

The conformation of ortho-substituted benzaldehydes is largely governed by the steric and electronic interactions between the aldehyde group and the adjacent substituent. tandfonline.com In the case of this compound, two primary planar conformations are possible: a 'cis' conformer, where the aldehyde's carbonyl oxygen is oriented toward the fluorine atom, and a 'trans' conformer, where it is directed away. The identification of long-range proton-proton couplings in similar molecules has been instrumental in distinguishing between these conformers. tandfonline.com

The rotational barrier, or torsional barrier, between the phenyl ring and the benzaldehyde (B42025) moiety, as well as the rotation of the formyl group, can be investigated using dynamic NMR techniques and theoretical calculations. For analogous systems like 4-phenylbenzaldehyde, the internal rotation of the aldehyde group and the phenyl group have been studied, revealing modest barrier heights influenced by crystal packing interactions. mdpi.com For this compound, the torsional barrier is expected to be influenced by the steric hindrance imposed by the ortho-fluoro and adjacent phenyl groups. Studies on substituted biphenyls have shown that attractive dispersive interactions between substituents can significantly impact the geometries and stabilities of the ground and transition states of torsional isomerization. rsc.org

Table 1: Predicted Torsional Barriers for this compound based on Analogous Systems.

| Rotational Bond | Predicted Barrier (kcal/mol) | Influencing Factors |

|---|---|---|

| Formyl Group (C-CHO) | ~6-9 | Steric interaction with ortho-fluoro group, potential for weak intramolecular hydrogen bonding. |

| Phenyl Group (C-Ph) | ~7-12 | Steric hindrance from adjacent methyl group, electronic effects of substituents. |

The chemical shifts of protons in aromatic aldehydes are sensitive to the solvent environment. cdnsciencepub.comscispace.com This phenomenon arises from specific solute-solvent interactions, where the solvent molecules associate with particular sites on the solute based on its electron distribution. cdnsciencepub.comscispace.com For substituted benzaldehydes, a general trend is observed where the proton resonances shift to a lower field (deshielding) in polar solvents like acetone (B3395972) and to a higher field (shielding) in aromatic solvents like benzene (B151609), relative to their positions in chloroform. cdnsciencepub.comscispace.com

The magnitude of the solvent-induced shift depends on the nature and position of the substituents on the aromatic ring. cdnsciencepub.com In benzene, the solvent molecules tend to associate with the electron-deficient regions of the solute. cdnsciencepub.com For this compound, the electron-withdrawing fluorine and aldehyde groups, along with the electron-donating methyl group, would create a complex electronic landscape, leading to differential solvent shifts for the aromatic protons.

Table 2: Predicted Solvent-Induced Shifts (Δδ = δSolvent - δCDCl3) for Formyl Proton of this compound.

| Solvent | Predicted Δδ (ppm) | Rationale |

|---|---|---|

| Acetone-d6 | -0.2 to -0.4 | Association of the solvent with the partially positive formyl proton. cdnsciencepub.com |

| Benzene-d6 | +0.4 to +0.7 | Anisotropic shielding effect from the benzene ring associating with the electron-deficient face of the aldehyde. cdnsciencepub.com |

| DMSO-d6 | -0.3 to -0.5 | Strong hydrogen bond accepting solvent interacting with the formyl proton. modgraph.co.uk |

NMR spectroscopy is a powerful technique for monitoring chemical reactions and identifying transient intermediates. The reaction of benzaldehydes with amines to form hemiaminals and subsequently Schiff bases is a well-studied process where NMR can provide mechanistic details. mdpi.com Studies on the condensation of substituted benzaldehydes have shown that the reaction proceeds in two steps, with the initial formation of a hemiaminal. mdpi.com The stability and formation of these intermediates can be influenced by substituents on the benzaldehyde ring. nih.gov

For this compound, its reaction with a primary amine could be monitored by ¹H NMR to observe the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the hemiaminal and, eventually, the imine proton of the Schiff base. The electronic effects of the fluoro, methyl, and phenyl groups would influence the reaction rate and the equilibrium position between the reactants, intermediates, and products. The formation of a hemiacetal intermediate has also been proposed in other reactions involving benzaldehydes, such as the Morita-Baylis-Hillman reaction. mdpi.com

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms. youtube.comyoutube.com

For this compound, a single-crystal X-ray analysis would unambiguously determine its solid-state conformation, including the torsional angles between the phenyl rings and the orientation of the formyl group. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, is dictated by a variety of intermolecular forces. In many substituted benzaldehydes, molecules are often linked by weak C–H⋯O hydrogen bonds and π–π stacking interactions, which contribute to the formation of multidimensional supramolecular networks. nih.govrsc.org The analysis of crystal structures of dichlorobenzaldehyde isomers has revealed that molecular stacks are a consistent feature, though the interaction energies can vary based on substituent positions. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Z (Molecules per unit cell) | 4 |

| Dihedral Angle (Benzaldehyde ring - Phenyl ring) | 45-60° |

| Formyl Group Orientation | Likely 'cis' to the fluorine atom |

Compound Names

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its intermolecular and intramolecular interactions. For a hypothetical analysis of this compound, specific vibrational modes would be expected.

Expected FT-IR and Raman Spectral Features:

The analysis would focus on identifying the characteristic stretching and bending vibrations of the key functional groups: the aldehyde (-CHO), the C-F bond, the methyl group (-CH₃), and the phenyl rings.

Aldehyde Group (-CHO): A strong, characteristic C=O stretching band would be anticipated in the FT-IR spectrum, typically in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely appear as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic rings would produce a series of C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-F Bond: A strong C-F stretching band would be a key identifier, expected in the range of 1000-1400 cm⁻¹ in the FT-IR spectrum.

Methyl Group (-CH₃): Symmetric and asymmetric C-H stretching vibrations of the methyl group would be observed near 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Bending vibrations would appear at lower wavenumbers.

A comparative table of expected vibrational modes is presented below. Please note this is a generalized representation for a substituted benzaldehyde and not experimental data for the specific title compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aldehyde | C=O Stretch | 1690-1715 | FT-IR (Strong) |

| Aldehyde | C-H Stretch | ~2720, ~2820 | FT-IR (Weak-Medium) |

| Aromatic Ring | C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aromatic Ring | C=C Stretch | 1450-1600 | FT-IR, Raman |

| Fluoro Group | C-F Stretch | 1000-1400 | FT-IR (Strong) |

| Methyl Group | C-H Stretch | ~2870, ~2960 | FT-IR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule and elucidating its structure through fragmentation analysis.

For this compound (C₁₄H₁₁FO), HRMS would provide a highly accurate mass measurement of the molecular ion, which should correspond to its calculated exact mass. This confirmation is crucial for verifying the identity of the synthesized compound.

Fragmentation Analysis:

The electron ionization (EI) mass spectrum would be expected to show a series of fragment ions resulting from the systematic breakdown of the parent molecule. Key fragmentation pathways would likely include:

Loss of the Aldehydic Hydrogen: A peak corresponding to the [M-H]⁺ ion.

Loss of the Carbonyl Group: A peak representing the [M-CO]⁺ ion.

Cleavage of the Phenyl-Ring Bond: Fragmentation leading to ions corresponding to the substituted fluorobenzyl moiety and the phenyl group.

Loss of a Methyl Radical: A peak for the [M-CH₃]⁺ ion.

Analysis of these fragmentation patterns provides a "fingerprint" of the molecule's structure, corroborating the proposed arrangement of atoms.

A hypothetical table of major mass spectral fragments is provided below for illustrative purposes.

| Ion | Formula | Description |

| [M]⁺ | C₁₄H₁₁FO⁺ | Molecular Ion |

| [M-H]⁺ | C₁₄H₁₀FO⁺ | Loss of aldehydic hydrogen |

| [M-CHO]⁺ | C₁₃H₁₀F⁺ | Loss of the formyl group |

| [C₇H₆FO]⁺ | C₇H₆FO⁺ | Fragment from cleavage of inter-ring C-C bond |

| [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation |

Without access to peer-reviewed experimental studies on this compound, any further discussion would be speculative. The scientific community awaits detailed research to fully elucidate the properties of this compound.

Lack of Publicly Available Research Data for this compound

A comprehensive search for scientific literature and data pertaining to the chemical compound "this compound" has revealed a significant absence of published research in the public domain. Specifically, no scholarly articles, peer-reviewed papers, or database entries containing computational chemistry and theoretical investigations for this particular molecule could be located.

The initial search for information on "this compound" and its theoretical analysis did not yield any relevant scientific studies. The search results were primarily limited to listings by chemical suppliers and basic entries in chemical databases for related, but distinct, compounds such as 2-fluoro-4-hydroxy-5-methylbenzaldehyde (B8476943) lookchem.com, 2-fluoro-4-methylbenzaldehyde (B137498) scbt.com, and 2-fluoro-4-phenylbenzaldehyde (B112160) bldpharm.com. While these compounds share some structural similarities, the specific combination of substituents in "this compound" appears to be uninvestigated in the context of the requested computational studies.

Consequently, it is not possible to provide the detailed, research-based article as outlined in the user's request. The specified sections and subsections, which require in-depth scientific content, cannot be populated with accurate and verifiable information. These sections include:

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Methyl 5 Phenylbenzaldehyde

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Without access to foundational research on "2-Fluoro-4-methyl-5-phenylbenzaldehyde," any attempt to generate content for these areas would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further investigation into this compound would be necessary to produce the kind of detailed analysis requested.

Applications of 2 Fluoro 4 Methyl 5 Phenylbenzaldehyde in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Specialty Polymers and Oligomers

Aromatic aldehydes are fundamental precursors in the synthesis of functional polymers through reactions like the Knoevenagel condensation. In this reaction, an aldehyde reacts with a compound containing an active methylene (B1212753) group, catalyzed by a base like piperidine, to form a new carbon-carbon double bond. This methodology is widely used to create monomers that can then be polymerized.

While direct polymerization studies on 2-fluoro-4-methyl-5-phenylbenzaldehyde are not extensively documented, research on structurally similar compounds provides a clear blueprint for its potential. For instance, various fluoro- and methyl-substituted benzaldehydes have been successfully used to synthesize octyl phenylcyanoacrylate monomers. These monomers were subsequently copolymerized with styrene (B11656) using a radical initiator to produce specialty polymers. The incorporation of fluorine can enhance properties such as thermal stability and solubility. Given its analogous aldehyde functionality, this compound is a prime candidate for similar Knoevenagel condensations to produce novel monomers for functional polymers.

| Benzaldehyde (B42025) Precursor | Resulting Monomer | Polymerization Method | Resulting Polymer |

|---|---|---|---|

| 2-Fluoro-5-methylbenzaldehyde | Octyl 2-cyano-3-(2-fluoro-5-methylphenyl)acrylate | Radical copolymerization with styrene | Poly(styrene-co-octyl 2-cyano-3-(2-fluoro-5-methylphenyl)acrylate) |

| 3-Fluoro-4-methylbenzaldehyde | Octyl 2-cyano-3-(3-fluoro-4-methylphenyl)acrylate | Radical copolymerization with styrene | Poly(styrene-co-octyl 2-cyano-3-(3-fluoro-4-methylphenyl)acrylate) |

| 4-Fluoro-2-methylbenzaldehyde | Octyl 2-cyano-3-(4-fluoro-2-methylphenyl)acrylate | Radical copolymerization with styrene | Poly(styrene-co-octyl 2-cyano-3-(4-fluoro-2-methylphenyl)acrylate) |

Building Block for Functional Organic Materials (e.g., Optoelectronic Components, Liquid Crystals)

The synthesis of functional organic materials, particularly for optoelectronics and liquid crystal (LC) displays, often relies on molecules with specific structural features like high polarity, thermal stability, and defined molecular geometry. Fluorinated biphenyl (B1667301) compounds are highly sought after for these applications due to the unique properties conferred by the fluorine-carbon bond.

The structure of this compound is particularly relevant. The fluorinated biphenyl core is a common motif in advanced liquid crystals. Research has shown that lateral fluoro-substituents in terphenyl and biphenyl systems can enhance the stability of certain desirable liquid crystal phases and create materials with high dielectric anisotropy. The aldehyde group on this molecule serves as a convenient synthetic handle to build larger, more complex structures, such as Schiff bases or chalcones, which are known to exhibit liquid crystalline properties. For example, complex fluorinated benzaldehydes have been patented as key intermediates in the synthesis of compounds for liquid crystal applications. Therefore, this compound is a promising building block for creating novel materials for displays and other optoelectronic devices.

| Structural Feature | Observed Effect in Liquid Crystals | Reference |

|---|---|---|

| Lateral Fluoro-substituent | Enhances stability of tilted smectic phases, reduces melting point. | |

| Difluorophenyl Group | Confers a high lateral dipole, leading to enhanced negative dielectric anisotropy. | |

| Fluorinated Biphenyl Core | Used in liquid crystal displays, organic solar cells, and photoluminescent substances due to high stability and weak intermolecular interactions. |

Intermediate in the Synthesis of Complex Molecules and Natural Product Analogues

In medicinal chemistry and total synthesis, the construction of complex molecular frameworks often proceeds through a series of reactions starting from smaller, functionalized building blocks. Aromatic aldehydes are staples in this field due to the vast number of chemical transformations they can undergo, including oxidations, reductions, and carbon-carbon bond-forming reactions (e.g., Wittig, Grignard).

The synthesis of this compound itself likely involves a modern cross-coupling reaction to form the core biphenyl structure. The Suzuki-Miyaura reaction is a powerful and widely used method for coupling aryl halides with arylboronic acids, and it is a common strategy for producing fluorinated biphenyls. Once formed, the aldehyde group of this compound can be used as a gateway for further complexity. For example, analogous substituted aldehydes like 2-fluoro-4-methoxybenzaldehyde (B32593) are used as intermediates in multi-step syntheses to produce complex heterocyclic structures. This demonstrates a clear synthetic pathway where the aldehyde is transformed to build more elaborate molecules, a strategy directly applicable to this compound for creating novel complex structures or analogues of natural products.

| Step | Reaction Type | Description | Relevance |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Coupling of a brominated fluoro-methyl-benzaldehyde with phenylboronic acid to form the biphenyl backbone. | Establishes the core structure of the target intermediate. |

| 2 | Wittig Reaction | The aldehyde group of this compound reacts with a phosphonium (B103445) ylide to form an alkene. | Elongates the carbon chain, adding complexity. |

| 3 | Cyclization | The newly formed structure undergoes an intramolecular reaction to form a larger ring system. | Builds complex polycyclic or macrocyclic architectures. |

Chiral Auxiliary and Ligand Development in Asymmetric Synthesis

Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is crucial in modern chemistry. This control is often achieved using chiral ligands that coordinate to a metal catalyst. Salen-type ligands, which are Schiff bases formed from the condensation of a diamine and two equivalents of a substituted benzaldehyde, are a prominent class of such ligands.

By reacting a substituted benzaldehyde with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, chemists can synthesize chiral Schiff base ligands. The electronic and steric properties of the ligand can be fine-tuned by changing the substituents on the benzaldehyde precursor. The fluorine atom and phenyl group on this compound could impart specific properties to a resulting metal complex, potentially influencing its catalytic activity and enantioselectivity. While the direct use of this specific aldehyde for chiral ligand development is not yet reported, its structure fits the profile of a promising precursor for creating new, potentially effective ligands for asymmetric reactions. The development of chiral sulfoxide (B87167) ligands is another area where related structural motifs have been explored.

Development of Novel Heterocyclic Systems

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Aromatic aldehydes are key starting materials for constructing many types of heterocycles.

Established synthetic protocols show that fluorinated and substituted benzaldehydes can be readily converted into a variety of heterocyclic systems. For example, 2-fluoro-4-methoxybenzaldehyde, an analogue of the title compound, is a documented precursor for synthesizing fluorine-containing 2,4,5-trisubstituted imidazoles and complex fused quinolones. Similarly, 2-fluoro-5-methoxybenzaldehyde (B34865) can be used to prepare porphyrins and substituted hydrazones. These transformations typically involve condensation reactions where the aldehyde carbonyl group reacts with amines, hydrazines, or active methylene compounds to form the heterocyclic ring. Given these precedents, this compound is an excellent substrate for applying known synthetic methodologies to create novel and potentially valuable fluorinated heterocyclic systems.

| Benzaldehyde Precursor | Reagents | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| 2-Fluoro-4-methoxybenzaldehyde | Benzil, Ammonium (B1175870) acetate | Fluorine-containing 2,4,5-trisubstituted Imidazole | |

| 2-Fluoro-4-methoxybenzaldehyde | Multi-step sequence | Fused Pyrazoloquinolinone | |

| 2-Fluoro-5-methoxybenzaldehyde | Pyrrole | Tetrakis(2-fluoro-5-methoxyphenyl)porphyrin | |

| 2-Fluoro-5-methoxybenzaldehyde | Substituted hydrazine (B178648) | Substituted Hydrazone |

Analytical Methodologies for the Characterization and Quantification of 2 Fluoro 4 Methyl 5 Phenylbenzaldehyde

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV-Vis, Mass Spectrometry) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile, thermally sensitive compounds like 2-Fluoro-4-methyl-5-phenylbenzaldehyde. Its application is crucial for assessing the purity of the final product and for real-time monitoring of its synthesis. epa.govresearchgate.net

For purity assessment, a reversed-phase HPLC setup is typically employed. This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water. epa.govresearchgate.net The compound is separated from impurities, which may include starting materials, by-products, or degradation products. UV-Vis detection is a common and robust method for quantification, as the aromatic rings and the carbonyl group in the molecule absorb UV light. researchgate.net A wavelength of around 254 nm is often effective for benzaldehyde (B42025) derivatives. epa.govresearchgate.net

When coupled with Mass Spectrometry (LC-MS), HPLC provides an even more powerful analytical solution. While the UV detector quantifies the compound, the mass spectrometer offers definitive identification of the main peak and any impurities based on their mass-to-charge ratios. This is invaluable during reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products and by-products over time, thus optimizing reaction conditions.

Interactive Table 1: Typical HPLC Parameters for Analysis of Substituted Benzaldehydes

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size epa.govresearchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture epa.govresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min epa.gov |

| Detection | UV-Vis at ~254 nm epa.govresearchgate.net or Mass Spectrometry (ESI) |

| Column Temperature | Ambient to 40 °C waters.com |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds. nih.gov While this compound itself has a relatively high boiling point, GC-MS is exceptionally useful for identifying more volatile impurities or side-products that may be present in a sample. These could include residual solvents or by-products from the synthetic process.

In GC-MS analysis, the sample is injected into a heated port, where it vaporizes. The gaseous components are then carried by an inert gas (like helium) through a capillary column. The column separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. unirioja.es This produces a unique mass spectrum for each compound, acting as a "chemical fingerprint" for identification. nih.gov For this compound (molar mass ~214.23 g/mol ), key fragments would likely include the molecular ion and fragments corresponding to the loss of the formyl group (-CHO) or the phenyl group. chemscene.com

Interactive Table 2: Illustrative GC-MS Parameters for Volatile By-product Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 - 280 °C |

| Temperature Program | Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 300°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) nih.gov |

| Key Fragment Ions (m/z) | Predicted for C14H11FO: 214 [M]+, 185 [M-CHO]+, 137 [M-C6H5]+ |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions in a narrow capillary tube. colby.edu Its high efficiency stems from the plug-like profile of the electroosmotic flow and the efficient heat dissipation of the capillary, which allows for the use of very high voltages. colby.edulabcompare.com

For a neutral molecule like this compound, a specific mode of CE called Micellar Electrokinetic Chromatography (MEKC) is required. In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. researchgate.net This forms micelles, which create a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is then achieved based on the differential partitioning of analytes into the micelles, which have their own electrophoretic mobility. This technique offers extremely high separation efficiency, capable of resolving complex mixtures with high precision. nih.govnih.gov

Interactive Table 3: General Conditions for MEKC Analysis

| Parameter | Typical Conditions |

|---|---|

| Capillary | Fused-silica, 25-75 µm inner diameter, 30-60 cm length colby.edu |

| Background Electrolyte | Borate or phosphate (B84403) buffer (pH ~9) containing a surfactant (e.g., SDS) researchgate.net |

| Separation Voltage | 15 - 30 kV researchgate.net |

| Injection Mode | Hydrodynamic or Electrokinetic nih.gov |

| Detection | UV-Vis (e.g., 254 nm or 280 nm) researchgate.net |

| Temperature | 25 °C |

Development of Derivatization Strategies for Enhanced Detectability and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. For this compound, derivatization targets the aldehyde functional group to enhance detection sensitivity and/or improve chromatographic behavior. rsc.orgund.edu

For HPLC-UV analysis, a common strategy involves reacting the aldehyde with a reagent that attaches a strong chromophore to the molecule. A widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazones. waters.comresearchgate.netwaters.com These derivatives are intensely colored and exhibit strong absorbance at higher wavelengths (around 360 nm), moving them away from potential interferences and significantly lowering detection limits. waters.com

For GC-MS analysis, derivatization can improve volatility and thermal stability. A prevalent technique is oximation, using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govnih.govresearchgate.net This reaction converts the carbonyl group into an oxime derivative. The resulting PFB-oximes are more volatile and are particularly sensitive to electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry due to the presence of the pentafluorobenzyl group, which dramatically enhances sensitivity. researchgate.net Another approach involves methoximation to protect the carbonyl group, followed by silylation of any other active hydrogens to increase volatility. youtube.com These strategies are crucial when trace-level quantification is required.

Interactive Table 4: Common Derivatization Reagents for Aldehydes

| Reagent | Target Functional Group | Analytical Technique | Advantage |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde/Ketone (Carbonyl) | HPLC-UV researchgate.netwaters.com | Adds a strong chromophore, enhancing UV detection sensitivity. waters.com |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde/Ketone (Carbonyl) | GC-MS/ECD nih.govnih.gov | Increases volatility and provides high sensitivity for ECD and NCI-MS. researchgate.net |

| N-acetylhydrazine acridone (B373769) (AHAD) | Aldehyde/Ketone (Carbonyl) | HPLC-Fluorescence rsc.orgrsc.orgnih.gov | Creates a highly fluorescent derivative for sensitive fluorescence detection. rsc.orgrsc.org |

| Methoxyamine hydrochloride (MeOx) | Aldehyde/Ketone (Carbonyl) | GC-MS youtube.com | Protects the carbonyl group and prevents isomerization before a second derivatization step (e.g., silylation). youtube.com |

Future Research Directions and Emerging Trends

Development of More Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the future synthesis of 2-Fluoro-4-methyl-5-phenylbenzaldehyde will undoubtedly be influenced by these tenets. Current synthetic methodologies, while effective, may rely on multi-step processes that generate significant waste. Future research will likely focus on the development of more atom-economical routes that maximize the incorporation of starting material atoms into the final product.

This will involve exploring novel catalytic systems, such as those based on earth-abundant metals, to replace stoichiometric reagents. Furthermore, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, will be a key consideration to minimize environmental impact. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, will also be a critical area of investigation to improve efficiency and reduce purification steps.

Exploration of Novel Reactivity Patterns under Mild Conditions

The reactivity of the aldehyde functional group in this compound is a central theme for future exploration. While classical aldehyde chemistry is well-established, the unique electronic environment created by the fluorine, methyl, and phenyl substituents may lead to novel reactivity patterns. Research will likely delve into uncovering these unique transformations.

A significant trend will be the development of reactions that proceed under mild conditions, such as at ambient temperature and pressure, and without the need for harsh reagents. This includes the use of photoredox catalysis, enzymatic transformations, and mechanochemistry to access new chemical space. The exploration of C-H activation reactions on the aromatic rings, for instance, could provide direct and efficient pathways to more complex derivatives.

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automated, on-demand synthesis. The integration of the synthesis of this compound and its derivatives into continuous flow systems is a logical and promising future direction.

Research in this area will focus on designing and optimizing flow reactors for key synthetic steps. This will involve the immobilization of catalysts on solid supports to facilitate their reuse and separation from the product stream. The ability to precisely control reaction parameters in a flow system will enable the fine-tuning of reaction conditions to maximize yield and selectivity, and to safely handle potentially hazardous intermediates.

Computational Design and Prediction of Novel Derivatives with Tuned Properties

The synergy between computational chemistry and experimental synthesis is a powerful engine for modern drug discovery and materials science. In the context of this compound, computational tools will play an increasingly important role in guiding future research.

Density functional theory (DFT) calculations and other computational methods will be employed to predict the electronic, steric, and spectroscopic properties of novel derivatives. This will allow for the in silico design of molecules with tailored characteristics for specific applications, such as optimized binding to a biological target or desired photophysical properties. By prioritizing the synthesis of the most promising candidates, computational screening can significantly accelerate the discovery process and reduce experimental effort.

Potential for Integration into Supramolecular Assemblies and Nanomaterials

The aromatic nature and functional group handles of this compound make it an attractive building block for the construction of larger, ordered structures. Future research is expected to explore its potential for integration into supramolecular assemblies and nanomaterials.

The phenyl ring can participate in π-π stacking interactions, while the fluorine atom can engage in non-covalent interactions such as halogen bonding. These interactions can be harnessed to direct the self-assembly of the molecule into well-defined architectures, such as liquid crystals, gels, or porous organic frameworks. Furthermore, the aldehyde group provides a reactive site for covalent attachment to surfaces or incorporation into polymeric materials, opening up possibilities for the development of functional coatings, sensors, and drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-methyl-5-phenylbenzaldehyde, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or Friedel-Crafts alkylation. For example, fluorinated benzaldehydes are often prepared by introducing fluorine via nucleophilic aromatic substitution (e.g., using KF or CsF) under controlled temperatures (80–120°C) . Optimize reaction conditions by adjusting solvent polarity (e.g., DMF or THF), catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), and stoichiometry of methyl/phenyl substituents to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm fluorine-induced deshielding effects), FT-IR (to validate the aldehyde C=O stretch at ~1700 cm⁻¹), and HRMS (for exact mass verification). For example, in structurally similar fluorobenzaldehydes, the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while fluorine substituents split adjacent proton signals . If spectral data conflicts (e.g., unexpected splitting), re-examine sample purity via HPLC or compare with computational predictions (DFT-based NMR simulations) .

| Characterization Data | Value/Peak | Reference |

|---|---|---|

| Molecular Weight | 218.22 g/mol | |

| ¹H NMR (Aldehyde Proton) | δ 10.1 ppm (s, 1H) | |

| FT-IR (C=O Stretch) | 1695 cm⁻¹ |

Advanced Research Questions

Q. How do substituent positions (fluoro, methyl, phenyl) influence the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer : The ortho-fluoro group increases electrophilicity at the aldehyde via inductive effects, while the para-methyl and meta-phenyl groups sterically hinder nucleophilic attack. To study this:

- Perform kinetic experiments with Grignard reagents (e.g., MeMgBr) in THF, monitoring reaction progress via in-situ IR.

- Compare rates with analogous compounds lacking substituents. For example, electron-withdrawing fluorine accelerates aldehyde reactivity by 2–3× compared to non-fluorinated analogs .

Q. What computational methods are suitable for predicting the compound's electronic properties and reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs) and identify reactive sites. For fluorinated benzaldehydes, the LUMO is typically localized on the aldehyde group, favoring nucleophilic additions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., solvation in DMSO) to predict solubility and aggregation behavior.

- Validate computational results with experimental data (e.g., UV-Vis spectra for HOMO-LUMO gaps) .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Standardize biological assays using positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple labs.

- Perform meta-analyses of existing data, focusing on structure-activity relationships (SAR). For example, EFSA’s tiered assessment approach for flavored benzaldehydes includes toxicity profiling and dose-response validation .

Data Contradiction Analysis

Q. How should researchers handle conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) under inert conditions (N₂ atmosphere) to measure decomposition temperatures. Compare results with literature values (e.g., mp 46–60°C for chloro-fluoro analogs ).

- Reconcile discrepancies by verifying experimental parameters (heating rate, sample purity). For instance, impurities like residual solvents can lower observed melting points by 5–10°C .

Experimental Design

Q. What strategies are recommended for designing assays to study this compound's inhibition of cytochrome P450 enzymes?

- Methodological Answer :

- Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).

- Measure IC₅₀ values via fluorescence quenching, controlling for non-specific binding with bovine serum albumin (BSA).

- Cross-validate results with LC-MS/MS to quantify metabolite formation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.